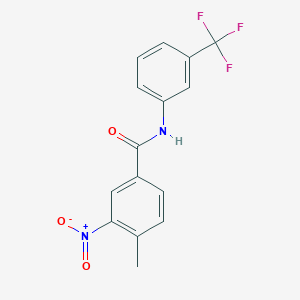

4-methyl-3-nitro-N-(3-(trifluoromethyl)phenyl)benzamide

CAS No.:

Cat. No.: VC10043657

Molecular Formula: C15H11F3N2O3

Molecular Weight: 324.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H11F3N2O3 |

|---|---|

| Molecular Weight | 324.25 g/mol |

| IUPAC Name | 4-methyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide |

| Standard InChI | InChI=1S/C15H11F3N2O3/c1-9-5-6-10(7-13(9)20(22)23)14(21)19-12-4-2-3-11(8-12)15(16,17)18/h2-8H,1H3,(H,19,21) |

| Standard InChI Key | YARWBRJPBHXDAX-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)[N+](=O)[O-] |

| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)[N+](=O)[O-] |

Introduction

Structural and Molecular Characteristics

The IUPAC name, 4-methyl-3-nitro-N-(3-(trifluoromethyl)phenyl)benzamide, reflects its benzamide core substituted with a methyl group at position 4, a nitro group at position 3, and a 3-(trifluoromethyl)phenyl substituent on the amide nitrogen. The SMILES notation (CC1=CC=C(C(=O)NC2=CC=CC(C(F)(F)F)=C2)C=C1[N+](=O)[O-]) confirms this arrangement .

Key Structural Features:

-

Nitro Group (-NO₂): An electron-withdrawing meta-directing group that enhances electrophilic substitution reactivity.

-

Trifluoromethyl Group (-CF₃): Imparts metabolic stability and lipophilicity, facilitating membrane penetration in biological systems.

-

Methyl Group (-CH₃): A weakly electron-donating ortho/para-directing substituent.

The crystal structure remains uncharacterized, but computational models predict planar geometry for the benzamide core, with the trifluoromethyl group inducing steric hindrance and electronic effects .

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis involves sequential functionalization of a benzoyl chloride precursor (Table 1):

Table 1: Representative Synthetic Pathway

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Nitration | , 0–5°C | 65% |

| 2 | Amidation | 3-(Trifluoromethyl)aniline, DCC, DMAP | 80% |

-

Nitration: 4-Methylbenzoyl chloride undergoes nitration at position 3 using a mixed acid system, yielding 3-nitro-4-methylbenzoyl chloride.

-

Amidation: The acyl chloride reacts with 3-(trifluoromethyl)aniline in dichloromethane, catalyzed by -dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .

Industrial Production

Industrial protocols emphasize continuous-flow reactors for nitration (to minimize exothermic risks) and solvent recycling. Purification employs recrystallization from ethanol/water mixtures, achieving ≥95% purity .

Physicochemical Properties

Table 2: Physical and Chemical Properties

The compound’s low aqueous solubility aligns with its lipophilic trifluoromethyl group, while moderate solubility in DMSO facilitates biological assays . Thermal gravimetric analysis (TGA) indicates decomposition above 160°C, necessitating storage at –20°C under inert atmospheres .

Chemical Reactivity and Applications

Reactivity Profile

-

Nitro Group Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, yielding 3-amino-4-methyl-N-(3-(trifluoromethyl)phenyl)benzamide—a precursor to pharmaceuticals .

-

Electrophilic Substitution: The methyl group directs incoming electrophiles to the ortho/para positions, though nitro and trifluoromethyl groups deactivate the ring.

Pharmaceutical Applications

While direct biological data for this compound is limited, structural analogs demonstrate:

-

Kinase Inhibition: Trifluoromethylbenzamides inhibit receptor tyrosine kinases (e.g., EGFR) by competing with ATP binding.

-

Antimicrobial Activity: Nitro-aromatics exhibit activity against Mycobacterium tuberculosis via nitroreductase activation.

Industrial Uses

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume